molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

カタログ番号 B1146547
CAS番号: 710951-92-1
分子量: 483.55
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deflazacort is a synthetic corticosteroid characterized by a favorable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It is used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . It increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .


Synthesis Analysis

The synthesis of deflazacort and a preliminary evaluation of its microbial activity against the human pathogens Acinetobacter baumannii and Staphylococcus aureus has been reported . While deflazacort is inactive, one of its synthetic precursors showed a strong antibacterial activity against both Gram-negative and -positive bacteria .


Molecular Structure Analysis

Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .


Chemical Reactions Analysis

Deflazacort exerts anti-inflammatory activity in Duchenne Muscular Dystrophy (DMD), likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset . This allows for an increased quality of life and prevents the necessity for surgical procedures, such as those for scoliosis, which is associated with DMD .


Physical And Chemical Properties Analysis

Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .

Safety And Hazards

Deflazacort can cause serious side effects. Some of the side effects include fever, chills, sore throat, weakness, severe or ongoing diarrhea, any skin rash, blurred vision, tunnel vision, eye pain, or seeing halos around lights, swelling in your hands, feet, or lower legs, severe muscle weakness, decreased adrenal gland hormones, increased adrenal gland hormones, high blood sugar, or low potassium level . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

将来の方向性

Deflazacort is indicated for the treatment of Duchenne Muscular Dystrophy (DMD) in patients 2 years of age and older . It is also indicated in steroid treatment of bronchial asthma and in the exacerbations of Chronic Obstructive Pulmonary Disease (COPD), to control inflammation and increased bronchial reactivity, which are the basis of bronchospasm . Furthermore, deflazacort is useful in the treatment of children/adolescents with bronchial asthma .

特性

CAS番号

710951-92-1

製品名

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

分子式

C₂₇H₃₃NO₇

分子量

483.55

同義語

Deflazacort Impurity C; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。